molecular formula C23H26ClN3O2 B11119992 7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide

7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide

Cat. No.: B11119992
M. Wt: 411.9 g/mol
InChI Key: YJGJDFPLPUORCO-UHFFFAOYSA-N
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Description

7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a quinoline core, substituted with various functional groups, including a chloro group, a dimethylamino propyl chain, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chloro group, the dimethylamino propyl chain, the methoxyphenyl group, and finally the carboxamide group. Each step requires specific reagents and conditions to ensure the desired substitutions and functionalizations are achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups.

    Substitution: The chloro group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of quinoline analogs with different substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research may focus on its pharmacological properties, including its potential as a drug candidate for treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 7-chloro-N-[3-(dimethylamino)propyl]-2-(2-hydroxyphenyl)-8-methylquinoline-4-carboxamide
  • 7-chloro-N-[3-(dimethylamino)propyl]-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxamide
  • 7-chloro-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-8-methylquinoline-4-carboxamide

Uniqueness

The uniqueness of 7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26ClN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide

InChI

InChI=1S/C23H26ClN3O2/c1-15-19(24)11-10-16-18(23(28)25-12-7-13-27(2)3)14-20(26-22(15)16)17-8-5-6-9-21(17)29-4/h5-6,8-11,14H,7,12-13H2,1-4H3,(H,25,28)

InChI Key

YJGJDFPLPUORCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCCN(C)C)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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